molecular formula C22H23N5O B12249540 3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12249540
M. Wt: 373.5 g/mol
InChI Key: GLCQSYYZHLFMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a piperidine ring and a dihydroquinazolinone core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine intermediate, followed by its coupling with a piperidine derivative. The final step involves the formation of the dihydroquinazolinone ring through cyclization reactions under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-2-one
  • 3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-6-one

Uniqueness

The uniqueness of 3-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

3-[[1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C22H23N5O/c28-22-19-5-1-2-6-20(19)23-16-27(22)13-17-8-11-25(12-9-17)14-18-15-26-10-4-3-7-21(26)24-18/h1-7,10,15-17H,8-9,11-14H2

InChI Key

GLCQSYYZHLFMNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CN5C=CC=CC5=N4

Origin of Product

United States

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